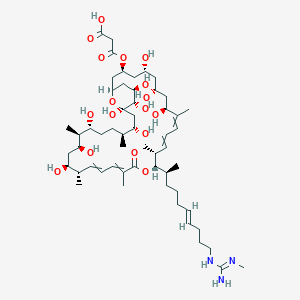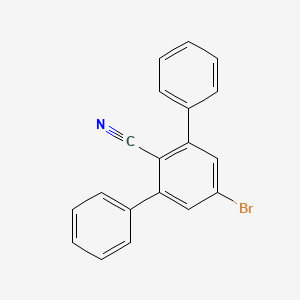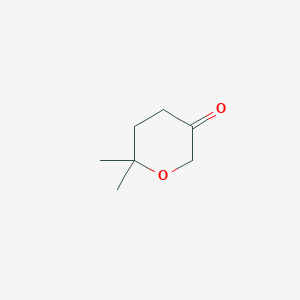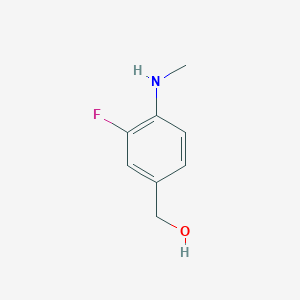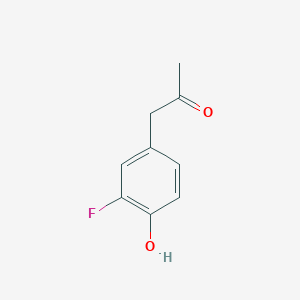
(S)-2-Amino-2-(4-vinylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(4-vinylphenyl)ethanol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-vinylphenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-vinylbenzaldehyde.
Reduction: The aldehyde group of 4-vinylbenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process. This involves the reaction of the alcohol with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(4-vinylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The vinyl group can be hydrogenated to an ethyl group using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Ammonia, amines, sodium cyanoborohydride (NaBH3CN)
Major Products
Oxidation: 2-(4-Vinylphenyl)acetaldehyde
Reduction: (S)-2-Amino-2-(4-ethylphenyl)ethanol
Substitution: Various amides and imines
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(4-vinylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(4-vinylphenyl)ethanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the vinyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylphenol: A structurally related compound with a hydroxyl group instead of an amino group.
4-Vinylguaiacol: Contains a methoxy group in addition to the vinyl and hydroxyl groups.
Uniqueness
(S)-2-Amino-2-(4-vinylphenyl)ethanol is unique due to its chiral center and the presence of both amino and vinyl groups. This combination of functional groups provides distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(4-ethenylphenyl)ethanol |
InChI |
InChI=1S/C10H13NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h2-6,10,12H,1,7,11H2/t10-/m1/s1 |
InChI-Schlüssel |
LDOMNNDGSDFWMT-SNVBAGLBSA-N |
Isomerische SMILES |
C=CC1=CC=C(C=C1)[C@@H](CO)N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


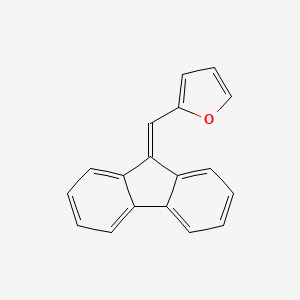

![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
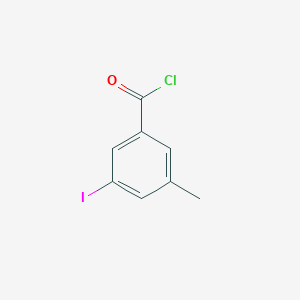
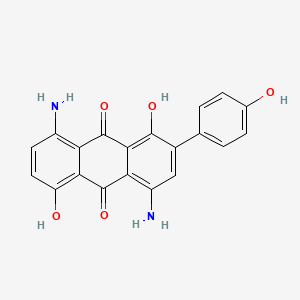
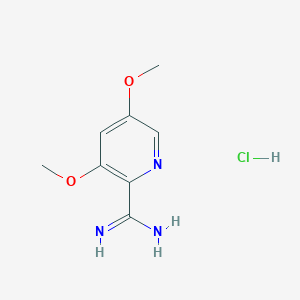

![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
